molecular formula C13H14O3 B5234646 2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid

2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid

Cat. No.: B5234646
M. Wt: 218.25 g/mol
InChI Key: ZUJNZQBIDOPAKD-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₃. It is a cyclopentanecarboxylic acid derivative characterized by the presence of a phenyl group, a methyl group, and a keto group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with methyl vinyl ketone in the presence of a base to form the cyclopentane ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxo-1-phenylbutanoic acid
  • 2-Methyl-3-oxo-1-phenylhexanoic acid
  • 2-Methyl-3-oxo-1-phenylcyclohexanecarboxylic acid

Uniqueness

2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its cyclopentane ring provides a rigid framework that can influence its interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-oxo-1-phenylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9-11(14)7-8-13(9,12(15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJNZQBIDOPAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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